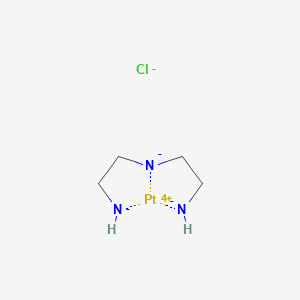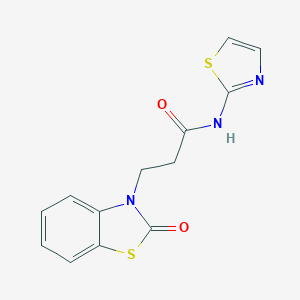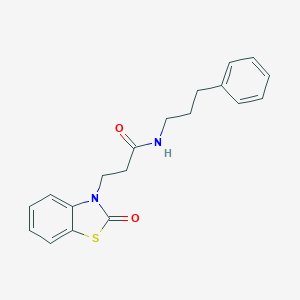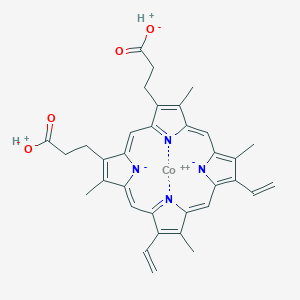
Phosphino, selenoxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphino, selenoxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs and therapeutic agents. In
Mécanisme D'action
The mechanism of action of phosphino, selenoxo- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. It is thought that the cytotoxic activity of phosphino, selenoxo- is due to its ability to induce oxidative stress in cancer cells, leading to cell death.
Effets Biochimiques Et Physiologiques
Phosphino, selenoxo- has been shown to have several biochemical and physiological effects in cells. It has been shown to induce the expression of genes involved in oxidative stress and apoptosis. It has also been shown to inhibit the activity of enzymes involved in cell proliferation and survival, such as protein kinase B (Akt) and mammalian target of rapamycin (mTOR).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phosphino, selenoxo- in lab experiments is its high reactivity and selectivity. This compound has been shown to be an effective catalyst for a variety of organic reactions, and its unique structure makes it a promising candidate for the development of new drugs and therapeutic agents.
One limitation of using phosphino, selenoxo- in lab experiments is its toxicity. This compound has been shown to exhibit cytotoxic activity against cancer cells, but it can also be toxic to normal cells at high concentrations. Careful consideration must be given to the dosage and concentration of this compound in lab experiments.
Orientations Futures
There are several future directions for the study of phosphino, selenoxo-. One area of research is the development of new catalytic applications for this compound. It has already been shown to be an effective catalyst for a variety of organic reactions, but there may be other reactions that it can catalyze.
Another area of research is the development of new anticancer agents based on the structure of phosphino, selenoxo-. This compound has shown promise as an anticancer agent, but more research is needed to fully understand its mechanism of action and to optimize its cytotoxic activity.
Conclusion:
Phosphino, selenoxo- is a unique chemical compound that has potential applications in various scientific fields, including catalysis, organic synthesis, and medicinal chemistry. Its high reactivity and selectivity make it a promising candidate for the development of new drugs and therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and to optimize its cytotoxic activity against cancer cells.
Méthodes De Synthèse
The synthesis of phosphino, selenoxo- can be achieved by the reaction of phosphine, selenium dioxide, and a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent such as methanol or ethanol under reflux conditions. The resulting product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Phosphino, selenoxo- has been extensively studied for its potential applications in various scientific fields. In catalysis, this compound has been shown to be an effective catalyst for a variety of organic reactions, including the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. It has also been used as a ligand in transition metal catalysis.
In medicinal chemistry, phosphino, selenoxo- has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
12509-41-0 |
|---|---|
Nom du produit |
Phosphino, selenoxo- |
Formule moléculaire |
H3O3PSe |
Poids moléculaire |
109.94 g/mol |
InChI |
InChI=1S/PSe/c1-2 |
Clé InChI |
DFRFKDSWUNYYGW-UHFFFAOYSA-N |
SMILES |
[P]=[Se] |
SMILES canonique |
[P]=[Se] |
Synonymes |
monoselenophosphate selenophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)







![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
